3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound, also known as compound 34, is the eukaryotic elongation factor 2 kinase (EEF2K) . EEF2K is a protein that plays a crucial role in protein synthesis and the regulation of elongation of peptide chains during translation .
Mode of Action
Compound 34 functions as a potent inhibitor of EEF2K . It binds to the active site of the protein, disrupting its normal function and preventing the catalysis of key biochemical reactions .
Biochemical Pathways
The inhibition of EEF2K by compound 34 affects the protein synthesis pathway . By inhibiting EEF2K, compound 34 disrupts the elongation of peptide chains during translation, which can lead to changes in protein expression and cellular functions .
Pharmacokinetics
The pharmacokinetics of compound 34 were investigated in rats and mice following single IP administration . The concentration-time courses of compound 34 in both rat and murine serum were appropriately described by a one-compartment model with first-order absorption and linear elimination . These properties impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of compound 34’s action are primarily related to its inhibition of EEF2K. This can lead to changes in protein expression and potentially disrupt various cellular functions. The specific effects can vary depending on the cell type and the specific proteins affected .
Preparation Methods
The synthesis of Compound 34 involves several key steps, starting from readily available starting materials. The synthetic route typically includes the formation of a cyclopropylamine moiety, which is crucial for its inhibitory activity . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods for Compound 34 are designed to optimize these conditions, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Compound 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Compound 34 can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Compound 34 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics . In biology, it serves as a potent inhibitor of eukaryotic elongation factor 2 kinase, making it valuable in the study of protein synthesis and cellular processes . In medicine, Compound 34 is being investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and proliferation . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical processes .
Comparison with Similar Compounds
Compound 34 is unique in its high potency and specificity for eukaryotic elongation factor 2 kinase (EEF2K). Similar compounds include other kinase inhibitors, such as tranylcypromine and monoamine oxidase inhibitors . Compound 34 stands out due to its improved in vitro efficacy and selectivity . Other similar compounds include various cyclopropylamine derivatives, which share structural similarities but differ in their specific targets and activities .
Properties
IUPAC Name |
6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-1(9),2,5,7-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-10H,1-5,7-8,20H2,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDLYPZCGMXBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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